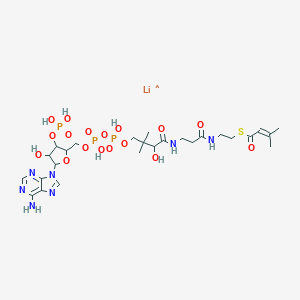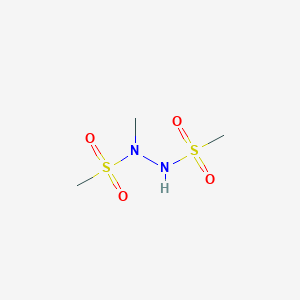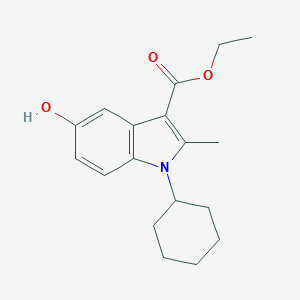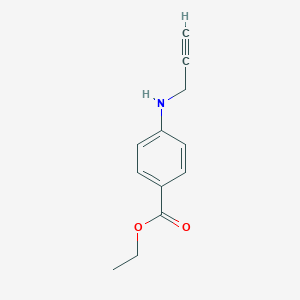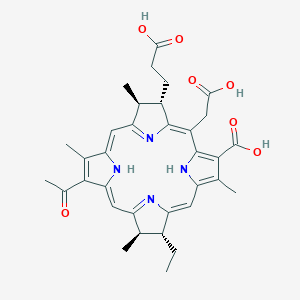
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. The EGFR signaling pathway is frequently dysregulated in cancer, and EGFR inhibitors such as AG-1478 have been developed as potential anticancer agents.
Mecanismo De Acción
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone specifically inhibits the activity of the EGFR, but not other members of the ErbB family of receptor tyrosine kinases.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the development of various tissues and organs in animal models, including the lung, skin, and liver. However, it has also been reported that 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone can induce apoptosis in non-transformed cells, indicating that it may have off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a widely used research tool for investigating the role of EGFR signaling in various biological processes. Its reversible inhibition allows for the study of acute effects, and its specificity for the EGFR allows for the investigation of EGFR-specific signaling pathways. However, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has limitations as a research tool, including its potential off-target effects and its inability to fully recapitulate the effects of genetic knockdown or knockout of the EGFR.
Direcciones Futuras
There are several potential future directions for research involving 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone. One area of interest is the development of combination therapies that target multiple components of the EGFR signaling pathway. Another area of interest is the investigation of the effects of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone on the immune system, as EGFR signaling has been shown to play a role in immune cell function. Finally, the development of more specific and potent EGFR inhibitors may lead to the development of more effective anticancer therapies.
Métodos De Síntesis
The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-ethoxy-4-methoxybenzylamine to form an intermediate, which is then reacted with 2-amino-4-chloro-5-methylpyridine to yield the final product. The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been described in several publications, including a patent by Pfizer.
Aplicaciones Científicas De Investigación
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been widely used as a research tool to investigate the role of EGFR signaling in various biological processes. It has been used to study the effects of EGFR inhibition on cancer cell proliferation, migration, and invasion. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has also been used to investigate the role of EGFR signaling in the development of various tissues and organs, including the lung, skin, and liver.
Propiedades
Número CAS |
108616-42-8 |
|---|---|
Nombre del producto |
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone |
Fórmula molecular |
C14H16ClN3O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
5-chloro-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) |
Clave InChI |
MLZKFBZEYADEIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
Otros números CAS |
108616-42-8 |
Sinónimos |
4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3-(2H)-pyridazinone NIP 502 NIP-502 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



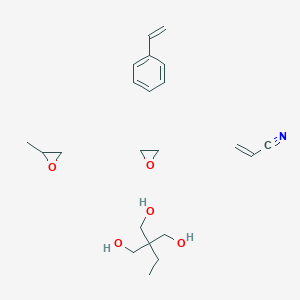
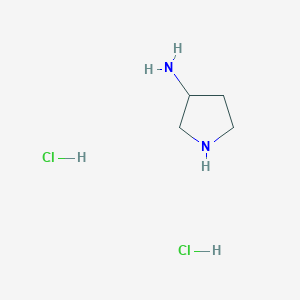
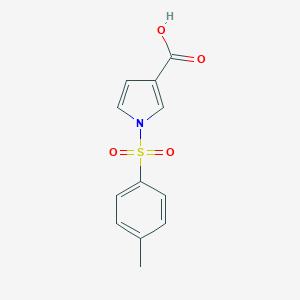
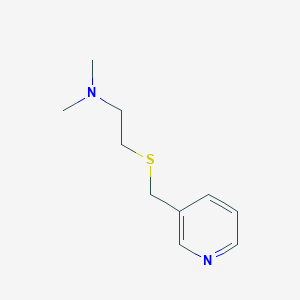
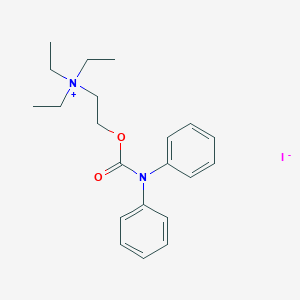
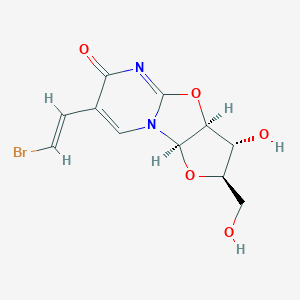
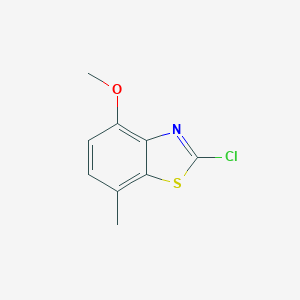
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
